molecular formula C15H15Br2ClN4 B14022372 1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine CAS No. 81728-05-4

1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine

Cat. No.: B14022372
CAS No.: 81728-05-4
M. Wt: 446.57 g/mol
InChI Key: XHMAPVKNZVDILW-UHFFFAOYSA-N
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Description

1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine is a complex organic compound characterized by the presence of bromine atoms and a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine typically involves the reaction of 4-bromobenzaldehyde with 2-methyl-guanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential to modulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine is unique due to the presence of both bromophenyl and guanidine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

81728-05-4

Molecular Formula

C15H15Br2ClN4

Molecular Weight

446.57 g/mol

IUPAC Name

1-[bis(4-bromophenyl)methylideneamino]-2-methylguanidine;hydrochloride

InChI

InChI=1S/C15H14Br2N4.ClH/c1-19-15(18)21-20-14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11;/h2-9H,1H3,(H3,18,19,21);1H

InChI Key

XHMAPVKNZVDILW-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)NN=C(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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